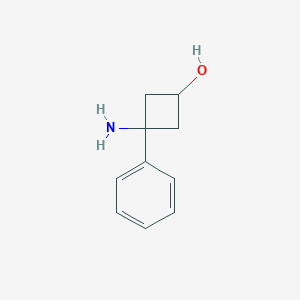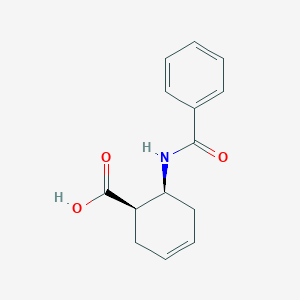
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- is a chemical compound with the molecular formula C14H15NO3. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group and a benzoylamino group. The stereochemistry of the compound is specified by the (1R,6S) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through various methods, including Diels-Alder reactions or catalytic hydrogenation of aromatic compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.
Addition of the Benzoylamino Group: The benzoylamino group can be added through amide bond formation, typically involving the reaction of a benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6R)-: Differing in stereochemistry, this compound has the (1R,6R) configuration.
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6S)-: Another stereoisomer with the (1S,6S) configuration.
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6R)-: This stereoisomer has the (1S,6R) configuration.
Uniqueness
The uniqueness of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and interactions with other molecules. The (1R,6S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
820993-74-6 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 |
InChI-Schlüssel |
KRZDTJODWZPLQQ-NEPJUHHUSA-N |
Isomerische SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C=CCC(C1C(=O)O)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


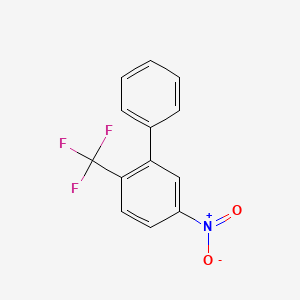
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
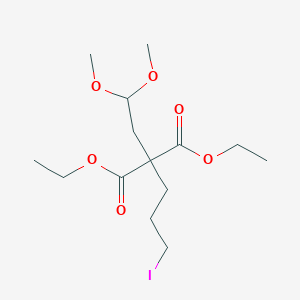

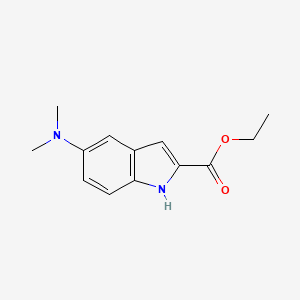

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)

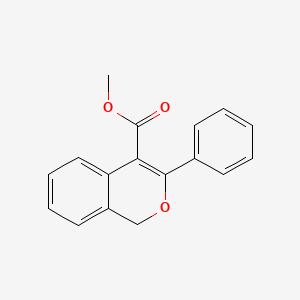

![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
